![molecular formula C15H16ClIN2O5Si B14382386 {3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride CAS No. 89563-28-0](/img/structure/B14382386.png)
{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride is a chemical compound with the molecular formula C15H16IN2O5Si It is known for its unique structure, which includes a phenyl group, a trimethylsilyl group, and two nitro groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride typically involves the reaction of 3,5-dinitrophenol with trimethylsilyl chloride to form 3,5-dinitro-2-[(trimethylsilyl)oxy]phenol. This intermediate is then reacted with iodobenzene dichloride to yield the final product. The reaction conditions often require the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
化学反応の分析
Types of Reactions
{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Potential use in the study of enzyme inhibition and interaction with biological molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of {3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride involves its ability to act as an electrophile in various chemical reactions. The presence of the iodonium group makes it highly reactive towards nucleophiles, facilitating the formation of new chemical bonds. The nitro groups also play a role in stabilizing the intermediate species formed during these reactions.
類似化合物との比較
Similar Compounds
- {3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodonium chloride
- {3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodonium bromide
- {3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodonium iodide
Uniqueness
{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both nitro and trimethylsilyl groups allows for a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
特性
CAS番号 |
89563-28-0 |
|---|---|
分子式 |
C15H16ClIN2O5Si |
分子量 |
494.74 g/mol |
IUPAC名 |
(3,5-dinitro-2-trimethylsilyloxyphenyl)-phenyliodanium;chloride |
InChI |
InChI=1S/C15H16IN2O5Si.ClH/c1-24(2,3)23-15-13(16-11-7-5-4-6-8-11)9-12(17(19)20)10-14(15)18(21)22;/h4-10H,1-3H3;1H/q+1;/p-1 |
InChIキー |
CCTLXSSGLBZFOZ-UHFFFAOYSA-M |
正規SMILES |
C[Si](C)(C)OC1=C(C=C(C=C1[I+]C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)

![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
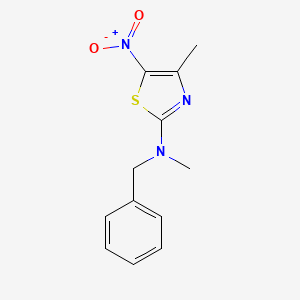

![6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine](/img/structure/B14382337.png)


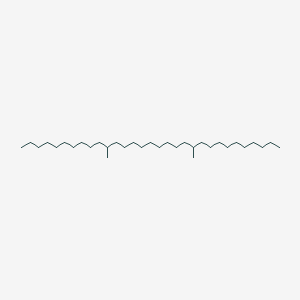
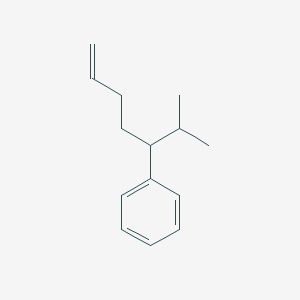
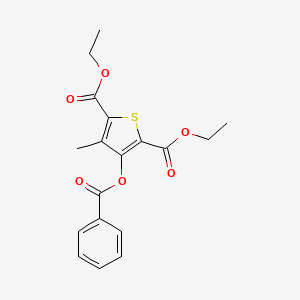
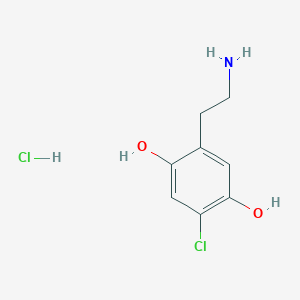
![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
